molecular formula C12H16N6O3S B5814247 4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide

4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B5814247
M. Wt: 324.36 g/mol
InChI Key: AYOKXYNJKPEIPA-UHFFFAOYSA-N
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Description

4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and antimicrobial research. This compound is characterized by its complex structure, which includes a triazine ring, a sulfonamide group, and dimethylamino and methoxy substituents.

Properties

IUPAC Name

4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O3S/c1-18(2)11-14-10(15-12(16-11)21-3)17-22(19,20)9-6-4-8(13)5-7-9/h4-7H,13H2,1-3H3,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOKXYNJKPEIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-amino-N-(pyrimidin-2-yl)benzenesulfonamide with aryl aldehydes and benzil in the presence of ammonium acetate and dimethylamine under reflux conditions . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can lead to various substituted triazine derivatives.

Scientific Research Applications

4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound has been studied for its potential as an anticancer and antimicrobial agent.

    Biology: The compound’s ability to inhibit specific enzymes makes it a valuable tool in biological research, particularly in studying enzyme functions and interactions.

    Industry: In the industrial sector, the compound can be used in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is crucial for maintaining pH balance in cells, and its inhibition leads to a disruption in cellular processes, particularly in cancer cells that rely on CA IX for survival under hypoxic conditions . The compound binds to the active site of CA IX, preventing its normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and triazine-based molecules. Examples are:

Uniqueness

What sets 4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide apart is its specific combination of functional groups, which confer unique properties such as high selectivity for CA IX over other carbonic anhydrases. This selectivity is crucial for its potential therapeutic applications, as it minimizes off-target effects and enhances efficacy .

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